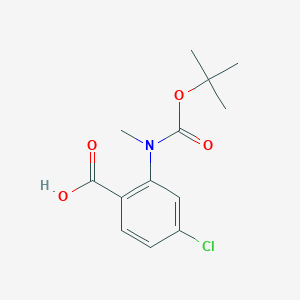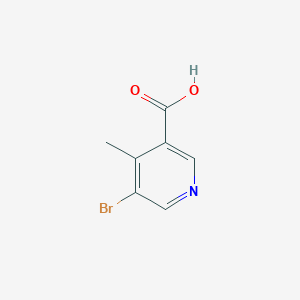
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Vue d'ensemble
Description
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, also known as BFMHP, is a compound of interest in the field of synthetic organic chemistry. BFMHP is a derivative of benzyl alcohol, and its synthesis involves the reaction of benzyl alcohol with fluoren-9-ylmethoxycarbonylamine. BFMHP is of interest due to its potential applications in scientific research, as well as its potential advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Solid-Phase Syntheses of β-Peptides : Šebesta and Seebach (2003) describe the preparation of N-Fmoc-protected β2-homoamino acids, which are key components for solid-phase syntheses of β-peptides. These amino acids are prepared using a diastereoselective amidomethylation process and are suitable for large-scale production, indicating their potential application in peptide synthesis (Šebesta & Seebach, 2003).
Synthesis of Enantiomerically Pure N-Fmoc-Protected β-Amino Acids : Ellmerer-Müller et al. (1998) report the high-yield, two-step synthesis of enantiomerically pure N-Fmoc-protected β-amino acids from commercially available Fmoc α-amino acids using the Arndt-Eistert protocol. This demonstrates the compound's utility in producing β-amino acids, which are valuable in various chemical syntheses (Ellmerer-Müller et al., 1998).
Chemo-Selective Properties in Synthetic Chemistry : Teng et al. (2013) discuss the synthesis of 9-aryl-fluorenes from triarylcarbinols, highlighting the influence of substituents on the aryl rings due to electronic and conjugated effects. This study exemplifies the versatile application of fluorene derivatives in synthetic chemistry, particularly in the formation of complex organic compounds (Teng et al., 2013).
Liquid Crystallinity Studies : Yamamoto et al. (2005) explored the liquid crystalline properties of 2-fluorenyl 4-alkylbenzoates. They compared these properties with biphenyl homologues, investigating different substituents' effects on the liquid crystallinity. This research indicates the potential application of fluorene derivatives in materials science, particularly in the field of liquid crystals (Yamamoto et al., 2005).
Surfactants for Carbon Nanotubes : Cousins et al. (2009)
utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. Their study not only modeled the interactions between these surfactants and nanotubes using quantum mechanical computations but also converted them into enzymatically activated surfactants. This resulted in on-demand homogeneous aqueous nanotube dispersions, highlighting a novel application in nanotechnology and materials science (Cousins et al., 2009).
Propriétés
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-14-23(24(28)30-15-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,27H,14-16H2,(H,26,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJVEJVEJKIXCH-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101173017 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101173017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate | |
CAS RN |
73724-46-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73724-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101173017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)